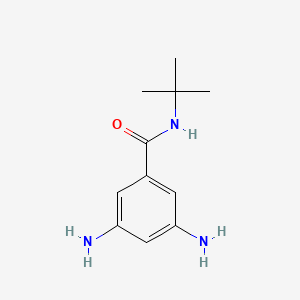![molecular formula C14H12N4O3S B12453563 N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The unique structure of this compound allows it to coordinate with various transition metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to study the formation of metal complexes. In biology and medicine, the compound has shown potential as an antibacterial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines . Additionally, the compound has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is similar to other benzoyl thiourea derivatives, such as 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide These compounds share similar structural features and exhibit comparable biological activities
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-6-7-15-12(8-9)16-14(22)17-13(19)10-4-2-3-5-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
InChI Key |
URPKJZLSGXIJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)

![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
